molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B

Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1150436
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
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Description

Demethoxydeacetoxypseudolaric acid B is a diterpenoid compound derived from the root barks of Pseudolarix amabilis. It is a metabolite of the glucoside of pseudolaric acid C2. This compound has garnered interest due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Scientific Research Applications

Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Demethoxydeacetoxypseudolaric acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be a metabolite of the glucoside of pseudolaric acid C2 (PC2)

Future Directions

While specific future directions for research on Demethoxydeacetoxypseudolaric acid B are not mentioned in the available resources, it’s worth noting that it is used for research purposes . Further studies could potentially explore its properties and applications in more depth.

Biochemical Analysis

Biochemical Properties

Demethoxydeacetoxypseudolaric acid B plays a crucial role in biochemical reactions, particularly in the inhibition of metabolic pathways in microorganisms. This compound interacts with enzymes and proteins involved in these pathways, preventing cell division and growth. For instance, this compound inhibits the activity of certain enzymes that are essential for the synthesis of cellular components, thereby exerting its antimicrobial effects . Additionally, it modulates the immune system and exhibits antitumor activity by interacting with proteins involved in immune responses and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in inflammation and immune responses, thereby reducing inflammation and enhancing immune function . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing cell division and growth . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . These molecular interactions contribute to the compound’s antimicrobial, anti-inflammatory, and antitumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature, ensuring its efficacy in long-term studies . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . For example, this compound inhibits the activity of enzymes involved in the synthesis of fatty acids and nucleic acids, leading to reduced energy production and cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethoxydeacetoxypseudolaric acid B can be synthesized through the hydrolysis of pseudolaric acid C2. The process involves the removal of methoxy and acetoxy groups under specific reaction conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the root barks of Pseudolarix amabilis, followed by hydrolysis and purification processes. The use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Demethoxydeacetoxypseudolaric acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

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